molecular formula C24H16ClNO4 B11568505 2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568505
M. Wt: 417.8 g/mol
InChI Key: MROGHFUXPQUFJX-UHFFFAOYSA-N
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Description

2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Michael addition reaction, where 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones react with unsaturated esters . The reaction conditions often require the use of a base and an appropriate solvent to facilitate the addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H16ClNO4

Molecular Weight

417.8 g/mol

IUPAC Name

2-benzyl-7-chloro-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H16ClNO4/c25-16-8-11-19-18(12-16)22(28)20-21(15-6-9-17(27)10-7-15)26(24(29)23(20)30-19)13-14-4-2-1-3-5-14/h1-12,21,27H,13H2

InChI Key

MROGHFUXPQUFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)O

Origin of Product

United States

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